molecular formula C17H17N5O3 B2565447 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034353-26-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide

カタログ番号 B2565447
CAS番号: 2034353-26-7
分子量: 339.355
InChIキー: JJZIFUHDZROFMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of triazolopyridazine . It is part of a series of bivalent bromodomain and extraterminal inhibitors . The compound was optimized for BRD4 potency and physical properties .

科学的研究の応用

Synthetic Studies and Pharmacological Activities

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a compound that may be involved in a range of synthetic and pharmacological studies due to its structural similarity to other triazolopyridazine derivatives. Research on similar compounds has revealed a variety of potential applications, particularly in the synthesis of novel compounds with specific biological activities.

Antihistaminic and Anti-inflammatory Activities

Novel triazolopyridazine derivatives have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential applications in the treatment of respiratory and inflammatory diseases (Gyoten et al., 2003).

Antitumor and Antimicrobial Activities

Derivatives similar to this compound have been explored for their antitumor and antimicrobial properties. This includes the synthesis and biological evaluation of compounds for their ability to inhibit cancer cell growth and microbial infections, highlighting the potential for developing new therapeutic agents (Ilić et al., 2011).

Kinase Inhibition and Antifibrotic Agents

Research into triazolopyridazine derivatives has led to the discovery of potent inhibitors of TGF-β type I receptor kinase, with significant implications for cancer immunotherapy and antifibrotic treatments. Such compounds demonstrate the potential for high selectivity and oral bioavailability, making them promising candidates for further development (Jin et al., 2014).

Vascular Disrupting Agents

Triazoloquinazolinone-based compounds, closely related to triazolopyridazine derivatives, have been identified as tubulin polymerization inhibitors and vascular disrupting agents. This suggests a role in targeting the vasculature of tumors, pointing to potential applications in cancer treatment (Driowya et al., 2016).

特性

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-25-17-10-8-14-19-20-15(22(14)21-17)11-18-16(24)9-7-13(23)12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIFUHDZROFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。